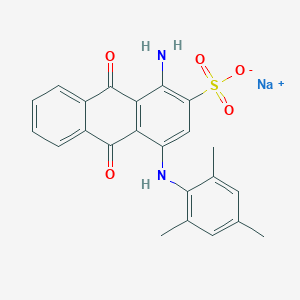
sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonyldiimidazole . It is an organic compound with the molecular formula C_7H_6N_4O . This compound is often used in organic synthesis, particularly for the coupling of amino acids to form peptides. It is a white crystalline solid that is highly reactive and serves as a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
In this reaction, imidazole acts both as a nucleophile and a base .
Industrial Production Methods: The industrial production of carbonyldiimidazole involves the same reaction but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The side product, imidazolium chloride, is removed, and the solvent is evaporated to obtain the crystalline product in approximately 90% yield .
Chemical Reactions Analysis
Types of Reactions: Carbonyldiimidazole undergoes several types of reactions, including:
Amidation: It reacts with amines to form amides.
Esterification: It converts alcohols into esters.
Carbamoylation: It reacts with amines to form carbamates.
Urea Formation: It reacts with amines to form ureas.
Common Reagents and Conditions:
Amidation: Typically involves the reaction of carbonyldiimidazole with an amine under mild conditions.
Esterification: Involves the reaction with an alcohol, often in the presence of a base.
Carbamoylation and Urea Formation: These reactions also involve the use of amines under mild conditions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carbamates and Ureas: Formed from the reaction with amines.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and for the formation of amides, esters, and carbamates.
Biology: Utilized in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The reaction proceeds through the formation of an imidazolyl intermediate, which is highly reactive and facilitates the formation of the desired product .
Comparison with Similar Compounds
Phosgene: Used in similar reactions but is highly toxic and less convenient to handle.
Thionyl Chloride: Another reagent used for similar purposes but can cause side reactions.
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling but can lead to the formation of urea by-products.
Uniqueness: Carbonyldiimidazole is unique due to its ease of handling, high reactivity, and ability to form a wide range of products without the need for harsh reaction conditions. It is also less toxic compared to phosgene and thionyl chloride, making it a safer alternative for laboratory and industrial use .
Properties
IUPAC Name |
sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S.Na/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRETZLLHOMHNNB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N2NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
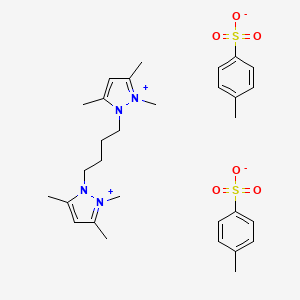

![3-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B7775590.png)


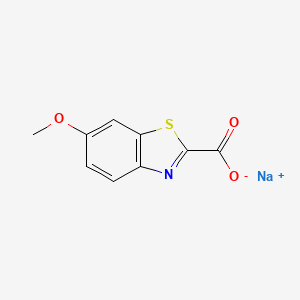
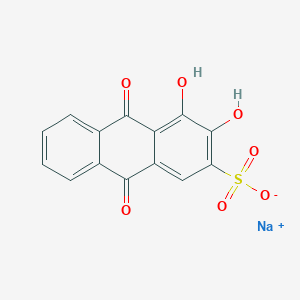


![5-[(4-chloroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7775633.png)
![(3Z)-3-[(4-hydroxyanilino)methylidene]pyrrolidine-2,4-dione](/img/structure/B7775642.png)
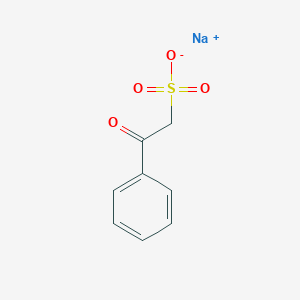
![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B7775663.png)

